Dicamba

Description

This compound, [other than liquid] appears as a white solid herbicide. Melting point of 116 °C. Used to control broadleaf weeds. A wettable powder. Soluble in ethanol, aceton, methyl ethyl ketone and other ketones. Less readily soluble in zylene. Can cause illness by inhalation, skin absorption, and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment.

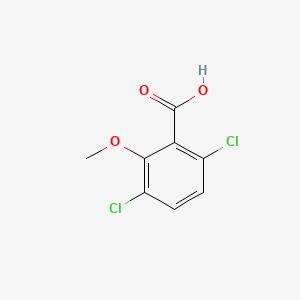

This compound is a methoxybenzoic acid that is O-methylsalicylic acid substituted by chloro groups at positions 3 and 6. It has a role as a xenobiotic, an environmental contaminant, a herbicide, a synthetic auxin and an agrochemical. It is a methoxybenzoic acid and a dichlorobenzene. It is a conjugate acid of a 3,6-dichloro-2-methoxybenzoate.

This compound is an herbicide used to control annual and perennial broadleaf weeds in grain crops and grasslands, and it is used to control brush and bracken in pastures. It will kill broadleaf weeds before and after they sprout. Legumes will be killed by this compound. In combination with a phenoxyalkanoic acid or other herbicide, this compound is used in pastures, range land, and non-crop areas (fence-rows, roadways and wastage) to control weeds. Brand names for formulations of this herbicide include Banvel, Oracle and Vanquish. (L371)

A chlorinated organic herbicide.

Propriétés

IUPAC Name |

3,6-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEDIXLBFLAXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024018 | |

| Record name | Dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicamba is a white solid dissolved in a liquid carrier. The carrier is water emulsifiable. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Crystalline solid; [EXTOXNET], COLOURLESS CRYSTALS. | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

> 200 °C | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Not Applicable. Not flammable. (USCG, 1999) | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 8310 mg/L at 25 °C, In water, 6.6 (pH 1.8), >250 (pH 4.1, 6.6, 8.2) (all in g/L at 25 °C), Water: 4500 mg/L at 25 °C. Solubility in organic solvents (g/100 mL at 25 °C): ethanol 92.2; heavy aromatic naphthanes 5.2; xylene 20.2; diacetone alcohol 91; acetone 126; dichloromethane 26; cyclohexanone 91.6; n-heane 0.375; methanol 137; carbon disulfide 127; chloroform 51.6; 1-octanol 68; tetrahydrofuran 139; dioxane 118; toluene 13; soluble in methyl ethyl ketone; insoluble in pentane, Very slightly soluble in water, For more Solubility (Complete) data for Dicamba (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.79 | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.57 g/cu cm at 25 °C, Relative density (water = 1): 1.57 | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.62 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000338 [mmHg], Vapor pressure: 3.75X10-3 mm Hg at 100 °C, VP: 4.5 mPa at 25 °C, 1.25X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0045 | |

| Record name | Dicamba | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Technical grade purity is 85% with the remainder being mainly 3,5-dichloro-o-anisic acid, The major impurity in technical grade dicamba is 3,5-dichloro-2-methoxy benzoic acid. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from pentane, White granular solid; technical is a tight cream to tan solid, Crystalline solid, white (reference grade) or brown (technical grade) | |

CAS No. |

1918-00-9 | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicamba [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicamba | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJG3M6RY6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

237.2 to 240.8 °F (USCG, 1999), 114.9 °C, MP: 114-116 °C, 114-116 °C | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Dicamba Degradation Pathways in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial and abiotic degradation pathways of the herbicide dicamba in soil. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the core processes governing this compound's environmental fate. This document summarizes key degradation pathways, presents quantitative data in a structured format, details experimental protocols for studying this compound degradation, and provides visualizations of the core concepts.

Introduction

This compound (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide widely used for the control of broadleaf weeds in agriculture and non-crop areas.[1][2] Its environmental persistence and potential for off-target movement are of significant concern, making a thorough understanding of its degradation pathways in soil crucial. The degradation of this compound is primarily a biological process, mediated by a diverse range of soil microorganisms under both aerobic and anaerobic conditions.[3][4] Abiotic factors, however, can also play a role in its transformation. This guide delves into the intricate molecular transformations that lead to the breakdown of this widely used herbicide.

Aerobic Degradation Pathway

Under aerobic conditions, the primary and most well-characterized pathway for this compound degradation is initiated by microbial O-demethylation.[3] This initial step is crucial as it transforms the herbicidally active this compound into its non-phytotoxic metabolite, 3,6-dichlorosalicylic acid (3,6-DCSA).

Key Microorganisms and Enzymes

The bacterium Pseudomonas maltophilia strain DI-6 is a key organism extensively studied for its ability to degrade this compound aerobically. It utilizes a three-component enzyme system known as This compound O-demethylase to catalyze the initial demethylation. This enzyme system consists of:

-

A reductase (DdmA): An FAD-dependent pyridine nucleotide reductase.

-

A ferredoxin (DdmB): An adrenodoxin-like [2Fe-2S] bacterial ferredoxin.

-

An oxygenase (DdmC): A Rieske non-heme iron oxygenase.

Another group of bacteria, including Rhodococcus species, has also been implicated in this compound degradation, employing a tetrahydrofolate (THF)-dependent methyltransferase for the demethylation step.

Aerobic Degradation Steps

The aerobic degradation of this compound proceeds through the following key steps:

-

O-Demethylation: this compound is converted to 3,6-DCSA. This is the rate-limiting step in the degradation pathway.

-

Hydroxylation: 3,6-DCSA can be further hydroxylated to form 2,5-dihydroxy-3,6-dichlorosalicylic acid.

-

Ring Cleavage and Mineralization: Subsequent enzymatic reactions lead to the cleavage of the aromatic ring, ultimately resulting in the formation of carbon dioxide (CO2), water, and chloride ions. The complete mineralization pathway of the chlorinated intermediates is an area of ongoing research.

References

- 1. awsjournal.org [awsjournal.org]

- 2. Environmental Adaptability and Organic Pollutant Degradation Capacity of a Novel Rhodococcus Species Derived from Soil in the Uninhabited Area of the Qinghai-Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enviPath [envipath.org]

- 4. This compound Technical Fact Sheet [npic.orst.edu]

Navigating the Environmental Journey of Dicamba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of dicamba, a widely used herbicide. This document synthesizes key research findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex processes to facilitate a deeper understanding of this compound's behavior in the environment.

Physicochemical Properties and Environmental Mobility

This compound's environmental behavior is fundamentally governed by its chemical and physical properties. It is a weak acid herbicide, and its mobility and persistence are influenced by factors such as soil type, pH, temperature, and moisture content.[1]

Table 1: Key Physicochemical and Mobility Parameters for this compound

| Parameter | Value | Significance in Environmental Fate & Transport |

| Water Solubility | 6.5 g/L (at 25°C) | High water solubility contributes to its potential for leaching and runoff. |

| Vapor Pressure | 4.5 mPa (at 25°C) | Moderate volatility indicates a potential for off-target movement through the atmosphere.[2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2 - 50 L/kg | Low Koc values suggest weak adsorption to soil organic matter, leading to high mobility in soil. |

| Soil Sorption Coefficient (Kd) | 0 - 0.8 | Low Kd values confirm its high mobility in most soil types.[3] |

| Log Octanol-Water Partition Coefficient (Kow) | 0.477 | Indicates a low potential for bioaccumulation in organisms. |

Environmental Fate: Degradation and Persistence

The primary mechanism for this compound dissipation in the environment is microbial degradation.[4] Both aerobic and anaerobic microorganisms play a role in its breakdown.

Aerobic Degradation

Under aerobic conditions, the primary degradation pathway involves O-demethylation to form 3,6-dichlorosalicylic acid (3,6-DCSA), which is the major metabolite.[3] This is followed by further degradation, including hydroxylation and dechlorination, ultimately leading to the production of carbon dioxide. The persistence of this compound in soil, often expressed as its half-life (DT50), varies depending on environmental conditions.

Table 2: Aerobic Soil Half-Life of this compound under Various Conditions

| Soil Type/Condition | Half-Life (DT50) in Days | Reference |

| Forest-type soils | 26 - 32 | |

| Grassland soil | 17 | |

| Midwest agricultural soil | 31 | |

| General range in soil | 30 - 60 |

Anaerobic Degradation

In anaerobic environments, such as saturated soils or sediments, this compound degradation also proceeds, albeit generally at a slower rate. The initial step is also O-demethylation to 3,6-DCSA. Subsequent steps involve reductive dechlorination.

Table 3: Anaerobic Soil Half-Life of this compound

| Condition | Half-Life (DT50) in Days | Reference |

| Midwest agricultural soil | 58 |

Photodegradation and Hydrolysis

Photodegradation and hydrolysis are considered minor degradation pathways for this compound in both soil and aquatic environments.

Environmental Transport Mechanisms

This compound's high mobility presents a significant challenge in its management, with several pathways for off-target movement.

Volatilization and Atmospheric Transport

This compound is moderately volatile, meaning it can transition from a solid or liquid state to a gaseous state and move through the atmosphere. This process is influenced by several factors:

-

Temperature: Higher temperatures increase the rate of volatilization.

-

Humidity: Low relative humidity can enhance volatilization.

-

Formulation: The salt form of this compound can affect its volatility, with some newer formulations designed to reduce this tendency.

-

Application Surface: Volatilization can be greater from plant surfaces compared to soil.

Once in the atmosphere, this compound can be transported over short or long distances before being deposited back to the ground through wet or dry deposition.

Leaching

Due to its high water solubility and weak adsorption to soil particles, this compound has a high potential to leach through the soil profile. Leaching is the downward movement of dissolved substances with percolating water. The extent of leaching is influenced by:

-

Soil Texture: Leaching is more pronounced in coarse-textured soils (sands) than in fine-textured soils (clays).

-

Soil Organic Matter: Higher organic matter content can slightly increase adsorption and reduce leaching.

-

Rainfall and Irrigation: The amount and intensity of water movement through the soil profile are key drivers of leaching.

Runoff

This compound can be transported from treated fields into adjacent water bodies via surface runoff. Runoff occurs when rainfall or irrigation intensity exceeds the soil's infiltration capacity. The amount of this compound lost in runoff is dependent on:

-

Time Between Application and Rainfall: The shorter the interval, the greater the potential for runoff.

-

Rainfall Intensity and Duration: Heavy rainfall events shortly after application can lead to significant runoff losses.

-

Slope of the Land: Steeper slopes increase the velocity and volume of runoff.

-

Soil Cover: Vegetative cover can reduce runoff by increasing infiltration and trapping sediment.

Experimental Protocols

A variety of standardized and researcher-developed methods are employed to study the environmental fate and transport of this compound.

Analytical Methods for this compound Detection

Accurate quantification of this compound in environmental matrices is crucial for fate and transport studies.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and selectivity, allowing for the detection of this compound and its metabolites at low concentrations (ng/g or ng/mL) in soil, water, and plant tissues without the need for derivatization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires a derivatization step (e.g., methylation) to make this compound sufficiently volatile for GC analysis.

Table 4: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Specification |

| Chromatographic Column | C18 or similar reverse-phase column |

| Mobile Phase | Gradient of acetonitrile and water with a modifier (e.g., formic acid) |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| Mass Spectrometry | Triple quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode |

| Internal Standard | Isotopically labeled this compound (e.g., d3-dicamba) for accurate quantification |

Soil Degradation Studies

These studies are typically conducted in the laboratory under controlled conditions to determine the rate of this compound degradation.

-

Protocol: Based on OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").

-

Methodology:

-

Soil samples are collected, sieved, and characterized.

-

Radiolabeled (¹⁴C) or non-labeled this compound is applied to the soil at a known concentration.

-

Soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).

-

For aerobic studies, continuous airflow is maintained. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is established after an initial aerobic phase.

-

At various time intervals, soil subsamples are extracted and analyzed for the parent this compound and its degradation products using LC-MS/MS or other appropriate techniques.

-

Degradation kinetics (e.g., DT50) are calculated from the disappearance of the parent compound over time.

-

Volatilization Studies

Both laboratory and field methods are used to quantify this compound volatilization.

-

Laboratory (Wind Tunnel/Chamber Studies):

-

This compound is applied to soil or plant surfaces within a controlled chamber.

-

Air is passed over the treated surface at a constant flow rate.

-

Volatilized this compound is trapped on a sorbent material (e.g., polyurethane foam - PUF).

-

The trapped this compound is then extracted and quantified.

-

-

Field Studies:

-

Micrometeorological methods, such as the aerodynamic gradient or integrated horizontal flux methods, are used.

-

Air samplers are placed at multiple heights above the treated field to measure the vertical concentration gradient of this compound.

-

Meteorological data (wind speed, temperature, humidity) are continuously monitored.

-

Flux models are used to calculate the rate of volatilization from the field.

-

Leaching Studies

Soil column studies are the standard laboratory method for assessing the leaching potential of pesticides.

-

Protocol: Based on OECD Guideline 312 ("Leaching in Soil Columns").

-

Methodology:

-

Glass or stainless steel columns are packed with sieved soil to a specific bulk density.

-

The soil columns are saturated with a solution (e.g., 0.01 M CaCl₂) and allowed to equilibrate.

-

Radiolabeled (¹⁴C) this compound is applied to the surface of the soil column.

-

A simulated rainfall is applied to the top of the column at a constant rate.

-

The leachate (water that passes through the column) is collected in fractions over time.

-

After the leaching period, the soil column is sectioned into segments.

-

Both the leachate fractions and soil segments are analyzed for the parent this compound and its metabolites to determine their distribution in the column.

-

Runoff Studies

Runoff potential is assessed through field-scale or smaller plot studies.

-

Methodology:

-

Field plots are established with defined boundaries and slopes.

-

Runoff collection systems (e.g., flumes, weirs with automated samplers) are installed at the downslope edge of the plots.

-

This compound is applied to the plots according to a specified protocol.

-

Natural or simulated rainfall is applied to induce runoff.

-

Runoff water and sediment are collected over the course of the runoff event.

-

Samples are analyzed for this compound concentrations to determine the total mass lost from the plot.

-

Conclusion

The environmental fate and transport of this compound are complex processes influenced by a multitude of factors. Its high mobility in soil and potential for atmospheric transport necessitate careful management practices to mitigate off-target impacts. A thorough understanding of its degradation pathways, persistence under various environmental conditions, and the mechanisms driving its movement is essential for researchers, scientists, and professionals involved in the development and stewardship of this herbicide. The standardized experimental protocols outlined in this guide provide a framework for generating the robust data needed for accurate environmental risk assessments.

References

A Technical Guide to the Mode of Action of Dicamba as a Synthetic Auxin

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms by which dicamba, a benzoic acid herbicide, functions as a synthetic auxin. It details the signaling cascade, receptor interactions, downstream physiological effects, and relevant experimental methodologies.

Core Mechanism: Hijacking the Endogenous Auxin Signaling Pathway

This compound's herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2][3]. By acting as an auxin agonist, it binds to the core auxin perception machinery, leading to a massive and sustained activation of auxin signaling pathways. This overwhelms the plant's regulatory systems, causing rapid, uncontrolled growth and eventual death in susceptible broadleaf species[1][3].

The central mechanism involves the derepression of auxin-responsive genes through the targeted degradation of transcriptional repressors. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), the transcription factors that activate auxin-responsive genes. When this compound is introduced, it binds to the TIR1/AFB family of F-box proteins, which are substrate receptors for the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This binding event creates a "molecular glue," stabilizing the interaction between the SCFTIR1/AFB complex and the Aux/IAA repressor proteins. This leads to the polyubiquitination of the Aux/IAA proteins and their subsequent degradation by the 26S proteasome. The removal of these repressors liberates ARF transcription factors, allowing them to bind to Auxin Response Elements (AREs) in the promoters of target genes and drive their expression, culminating in the phytotoxic effects.

Caption: The core molecular signaling pathway of this compound action in the plant cell nucleus.

Molecular Interactions and Receptor Specificity

While this compound utilizes the canonical auxin pathway, its binding affinity for the various TIR1/AFB receptors differs from that of natural auxin and other synthetic auxins. Studies using surface plasmon resonance (SPR) have shown that this compound generally exhibits lower binding to TIR1, AFB2, and AFB5 receptors compared to IAA. Despite this, genetic studies in Arabidopsis thaliana have demonstrated that mutants lacking functional TIR1 (tir1-1) or AFB5 (afb5) show significant resistance to this compound, confirming that these two receptors are key mediators of its herbicidal activity. The resistance is additive in tir1-1/afb5 double mutants, indicating their partially overlapping roles in perceiving this compound.

The interaction is not only dependent on the receptor but also on the specific Aux/IAA co-receptor. Mutations in the degron domain of certain Aux/IAA proteins can confer resistance by altering the binding kinetics of the ternary complex (TIR1-auxin-Aux/IAA).

Data Presentation

Table 1: Relative Binding of this compound and Other Auxins to Arabidopsis TIR1/AFB Receptors

This table summarizes the binding of various auxinic compounds to three representative auxin receptors, normalized to the binding of the natural auxin IAA. Data was obtained via Surface Plasmon Resonance (SPR) assays.

| Compound | Chemical Class | Relative Binding to AtTIR1 (%) | Relative Binding to AtAFB2 (%) | Relative Binding to AtAFB5 (%) |

| IAA (Control) | Indole Acetic Acid | 100 | 100 | 100 |

| This compound | Benzoic Acid | Low | Low | Low |

| 2,4-D | Phenoxy Carboxylic Acid | ~29 | ~22 | ~40 |

| Picloram | Pyridine Carboxylic Acid | Low | Low | Low |

| Source: Adapted from data presented in Todd et al. (2020). "Low" indicates binding that was detectable but significantly lower than that of 2,4-D. |

Table 2: Dissociation Constants (KD) for TIR1-Auxin-SoIAA2 Peptide Complexes

This table shows the binding affinity (KD) of wild-type (SoIAA2) and mutant (SoIAA2Δ9) degron peptides from Sisymbrium orientale to the AtTIR1 receptor in the presence of natural and synthetic auxins. A higher KD value indicates lower binding affinity.

| Auxin | SoIAA2 Peptide | KD (nM) |

| IAA | Wild-Type | 11 |

| IAA | Mutant (Δ9) | 41 |

| 2,4-D | Wild-Type | 140 |

| 2,4-D | Mutant (Δ9) | 300 |

| This compound | Wild-Type | 250 |

| This compound | Mutant (Δ9) | 700 |

| Source: Adapted from data presented in Busi et al. (2021). |

Downstream Cellular and Physiological Consequences

The massive, unregulated expression of auxin-responsive genes disrupts numerous cellular processes. A key consequence is the rapid stimulation of genes involved in the biosynthesis and signaling of other plant hormones, particularly abscisic acid (ABA) and ethylene. The sharp, immediate increase in ABA levels appears to be a primary driver of the herbicidal effect, leading to widespread down-regulation of genes related to photosynthesis and ultimately triggering senescence and tissue decay. The stimulation of ethylene production contributes to the characteristic epinastic symptoms (twisting and curling of stems and leaves) associated with auxin herbicide damage.

Physiologically, these molecular changes manifest as:

-

Rapid, Uncontrolled Cell Growth: Leading to epinasty, leaf cupping and puckering, and stem swelling.

-

Inhibition of Photosynthesis and Transpiration: The plant's ability to produce energy and manage water is compromised.

-

Senescence and Necrosis: Tissues begin to age prematurely and die, leading to plant death.

Caption: Logical flow from molecular binding to whole-plant physiological effects.

Key Experimental Protocols

Protocol: Auxin Receptor-Co-Receptor Binding Assay

This protocol outlines a generalized method for quantifying the interaction between TIR1/AFB receptors and Aux/IAA peptides in the presence of an auxin, often performed using Surface Plasmon Resonance (SPR).

-

Protein Expression and Purification:

-

Express and purify the TIR1/AFB protein of interest (e.g., AtTIR1) complexed with ASK1.

-

Synthesize biotinylated peptides corresponding to the degron domain of the Aux/IAA protein of interest (e.g., SoIAA2).

-

-

SPR Chip Preparation:

-

Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.

-

-

Binding Analysis:

-

Prepare a series of analyte solutions containing a fixed concentration of the purified TIR1/AFB-ASK1 complex and the auxin (e.g., this compound) at various concentrations. Use a running buffer appropriate for kinetic analysis.

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

Measure the change in response units (RU) over time to monitor the association of the receptor complex.

-

Following the association phase, inject running buffer without the analyte to monitor the dissociation phase.

-

-

Data Analysis:

-

Regenerate the sensor surface between cycles.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Protocol: Root Growth Inhibition Bioassay

This bioassay is a standard method to assess the physiological activity of auxinic compounds on whole plants.

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana seeds (e.g., 70% ethanol, followed by bleach and sterile water rinses).

-

Prepare sterile growth medium (e.g., 0.5x MS agar) and supplement with a range of this compound concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM) and a solvent control (e.g., DMSO).

-

Sow sterilized seeds in a line on the surface of the agar plates.

-

-

Incubation and Growth:

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Place plates vertically in a controlled growth chamber (e.g., 22°C, 16h light/8h dark) to allow for gravitropic root growth.

-

-

Measurement and Analysis:

-

After a set period (e.g., 5-7 days), photograph the plates.

-

Use image analysis software (e.g., ImageJ) to measure the primary root length of at least 15-20 seedlings per treatment.

-

Calculate the average root length for each concentration and normalize to the solvent control. Plot the dose-response curve and calculate the IC50 value (the concentration that inhibits root growth by 50%).

-

Caption: A standard experimental workflow for the root growth inhibition assay.

References

The Discovery and Development of Dicamba: A Technical Guide

Abstract

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide that has been a critical tool in broadleaf weed management for over half a century. Its discovery stemmed from early investigations into synthetic auxins, plant hormone mimics that induce uncontrolled and lethal growth in susceptible species. This technical guide provides an in-depth review of the history of this compound, from its initial synthesis and discovery to its commercial development and the key experimental findings that established its herbicidal properties. Detailed methodologies for pivotal experiments, including herbicidal activity screening, field efficacy trials, and modern molecular interaction analysis, are presented. Furthermore, this document compiles quantitative data on its efficacy and summarizes its molecular mechanism of action, chemical synthesis, and the evolution of its formulations.

Historical Development

The journey of this compound from a laboratory curiosity to a widely used herbicide is marked by key scientific discoveries and corporate development.

Discovery of Auxin-like Activity

The story of this compound begins in the early 1940s, a period of intense research into plant growth regulators. In 1942, P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute published seminal work on substituted phenoxy and benzoic acid compounds, identifying their potent effects on plant growth.[1][2] This foundational research laid the groundwork for the development of synthetic auxin herbicides.

Identification and Commercialization

Following this initial discovery, researchers continued to explore various benzoic acid derivatives. The specific herbicidal properties of 3,6-dichloro-2-methoxybenzoic acid were first described in 1958.[2] The Velsicol Chemical Corporation, a key player in the agrochemical industry at the time, acquired the patent for the molecule and spearheaded its commercial development.[2][3]

Velsicol gained the first U.S. registration for a this compound-based product in 1962, and the herbicide was officially registered for use in 1967. The first major commercial formulation, Banvel® , contained the dimethylamine (DMA) salt of this compound and was registered by the USDA in 1964. Over the subsequent decades, the rights to this compound changed hands, with Sandoz acquiring Velsicol's agricultural business in 1986, which later became part of BASF in 1996.

Timeline of Key Milestones in this compound's History

Caption: A timeline of the discovery and commercialization of this compound.

Chemical Synthesis

The industrial synthesis of this compound typically involves a multi-step process starting from readily available chemical precursors. While several routes have been patented, a common method is outlined below.

Synthesis Workflow

The process generally begins with 2,5-dichlorophenol, which undergoes carboxylation to introduce a carboxylic acid group, followed by methylation to form the final this compound molecule.

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of Potassium 2,5-Dichlorophenolate.

-

Dissolve 2,5-dichlorophenol in an anhydrous solvent such as toluene.

-

Add potassium hydroxide (KOH) in a 1:1 molar ratio to the 2,5-dichlorophenol solution under constant stirring at room temperature.

-

Continue the reaction for 1-2 hours. The resulting product is a toluene solution of potassium 2,5-dichlorophenolate.

-

-

Step 2: Carboxylation to form 3,6-Dichlorosalicylic Acid.

-

Transfer the potassium 2,5-dichlorophenolate solution to a high-pressure autoclave.

-

Add powdered anhydrous potassium carbonate (as a catalyst) in a 1-2:1 molar ratio relative to the dichlorophenolate.

-

Pressurize the autoclave with carbon dioxide (CO2) to 4-6 MPa.

-

Heat the mixture to 130-160°C while stirring. Maintain temperature and pressure by slowly adding more CO2 as the reaction proceeds.

-

After the reaction is complete, cool the autoclave and vent the excess CO2. The product is 3,6-dichlorosalicylic acid.

-

-

Step 3: O-Methylation to form this compound.

-

In an alkaline environment, react the 3,6-dichlorosalicylic acid with a methylating agent, such as chloromethane (CH3Cl), at 70-100°C.

-

Following the methylation reaction, perform saponification and acidification steps to isolate and purify the final product, 3,6-dichloro-2-methoxybenzoic acid (this compound).

-

Mechanism of Action: Synthetic Auxin Mimicry

This compound exerts its herbicidal effect by acting as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), or auxin. By binding to the cell's auxin receptors, it causes a cascade of unregulated gene expression, leading to uncontrolled, disorganized cell growth and division, which ultimately results in the death of the plant.

The TIR1/AFB Signaling Pathway

The primary cellular targets of auxin and synthetic auxins like this compound are a family of F-box proteins known as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFBs). These proteins are components of the SCFTIR1/AFB ubiquitin ligase complex.

The binding of this compound to the TIR1/AFB receptor enhances its interaction with Aux/IAA transcriptional repressor proteins. This interaction tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the transcription of numerous auxin-responsive genes, triggering the downstream effects.

Studies using Arabidopsis thaliana mutants have shown that specifically the TIR1 and AFB5 receptors are critical for mediating the plant's response to this compound. Mutants lacking functional TIR1 and AFB5 show significantly increased resistance to this compound.

Caption: this compound's mechanism of action via the TIR1/AFB signaling pathway.

Key Experimental Evaluations

The characterization of this compound as a herbicide involved numerous experimental studies, from initial greenhouse screenings to large-scale field trials and detailed laboratory analyses of its properties.

Experimental Protocol: Greenhouse Herbicidal Efficacy and Selectivity Screening

This protocol describes a typical method used to determine the herbicidal activity of a new compound and its selectivity across different plant species.

-

Plant Cultivation: Grow a spectrum of representative plant species, including both broadleaf weeds (e.g., Amaranthus palmeri, Ambrosia trifida) and grass crops (e.g., Zea mays, Triticum aestivum), in individual pots in a controlled greenhouse environment.

-

Herbicide Application: At a specified growth stage (e.g., 3-4 leaf stage), apply the test compound (this compound) at a range of doses. Applications are typically made using a calibrated track sprayer to ensure uniform coverage. A non-treated control group is maintained for comparison.

-

Data Collection:

-

Visual Injury Assessment: At set intervals (e.g., 7, 14, and 21 days after treatment - DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

-

-

Data Analysis: Use the collected data to generate dose-response curves and calculate the GR50 (the dose required to cause a 50% reduction in growth) for each species. This allows for a quantitative comparison of susceptibility.

Experimental Protocol: Field Efficacy and Crop Tolerance Trial

This protocol outlines the methodology for a standard replicated field trial to evaluate herbicide performance under real-world agricultural conditions.

-

Site Selection and Plot Design:

-

Select a field with a uniform infestation of the target weed species.

-

Design the experiment using a randomized complete block design (RCBD) with at least four replications to account for field variability.

-

Individual plot sizes should be a minimum of 10 square meters. Each treated plot should be adjacent to a small untreated control area for direct comparison.

-

-

Application of Treatments:

-

Apply the herbicide treatments at specified crop and weed growth stages using a calibrated small-plot sprayer (e.g., CO2-pressurized backpack sprayer).

-

Record all application parameters, including nozzle type, pressure, spray volume, and environmental conditions (temperature, humidity, wind speed).

-

Treatments should include the herbicide at the proposed label rate, as well as 0.5x and 2x rates to assess dose-response and crop safety margins.

-

-

Data Collection:

-

Weed Control: At regular intervals, assess weed control using a visual rating scale (0-100%) and by counting weed density in quadrats placed within each plot.

-

Crop Injury: Visually rate crop phytotoxicity (e.g., stunting, leaf cupping, discoloration) on a 0-100% scale.

-

Yield: At crop maturity, harvest the grain from the center of each plot and adjust the weight to a standard moisture content to determine yield.

-

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine statistically significant differences among treatments. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Experimental Protocol: this compound Volatility Assessment (Field Method)

This protocol describes a field-based method using air sampling to quantify the volatilization of this compound after application.

-

Field Site Setup:

-

Establish a circular plot of sufficient size to minimize edge effects. The plot can be bare ground or planted with a crop.

-

Place a meteorological station at the center of the plot to continuously record temperature, humidity, wind speed and direction, and solar radiation.

-

Install a sampling mast in the center of the field with air samplers positioned at multiple heights (e.g., 0.15, 0.33, 0.55, 0.90, and 1.5 meters).

-

-

Application: Apply the this compound formulation to the plot using a calibrated sprayer, ensuring uniform coverage.

-

Air Sampling:

-

Immediately after application, begin drawing air through the samplers at a calibrated flow rate (e.g., 3.0 L/min). The samplers contain a sorbent material, such as polyurethane foam (PUF), that traps airborne this compound.

-

Collect samples over sequential time intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, etc.) for a period of 72-96 hours.

-

-

Sample Analysis:

-

Extract the this compound from the PUF plugs using an appropriate solvent.

-

Quantify the mass of this compound in each sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

-

-

Flux Calculation: Use the measured air concentrations at different heights, along with the meteorological data, in an aerodynamic or integrated horizontal flux (IHF) model to calculate the vertical flux of this compound vapor from the surface over time. This provides a quantitative measure of the volatilization rate.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's performance and characteristics.

Table 1: Efficacy of this compound on Key Broadleaf Weed Species Data compiled from multiple field trials. Efficacy can vary based on weed size, environmental conditions, and formulation.

| Weed Species (Common Name) | Scientific Name | Typical Application Rate (g ae/ha)¹ | Expected Control (%) at 21 DAT |

| Palmer Amaranth | Amaranthus palmeri | 280 - 560 | 90 - 99 |

| Common Ragweed | Ambrosia artemisiifolia | 140 - 280 | 95 - 100 |

| Velvetleaf | Abutilon theophrasti | 140 - 280 | 85 - 95 |

| Common Lambsquarters | Chenopodium album | 140 - 280 | 90 - 98 |

| Kochia | Bassia scoparia | 280 - 560 | 88 - 97 |

| Waterhemp | Amaranthus tuberculatus | 280 - 560 | 90 - 97 |

¹ g ae/ha = grams of acid equivalent per hectare.

Table 2: Response of Non-Dicamba Tolerant Soybean to Sublethal Doses of this compound Data synthesized from dose-response studies. Yield loss is highly dependent on growth stage at time of exposure, with flowering stages being more sensitive.

| This compound Dose (g ae/ha) | Equivalent Fraction of Label Rate (560 g/ha) | Application at Vegetative Stage (% Yield Loss) | Application at Flowering Stage (% Yield Loss) |

| 56 | 1/10 | ~49% | ~48% |

| 16.8 | 1/33 | ~15% | ~25% |

| 5.6 | 1/100 | ~4% | ~9% |

| 2.8 | 1/200 | < 5% | ~5-7% |

| 0.56 | 1/1000 | Negligible | < 5% |

Table 3: Comparison of this compound Salt Formulations and Volatility Volatility is a complex function of temperature, humidity, soil pH, and formulation. These are generalized relative values.

| This compound Salt | Common Product Name(s) | Relative Volatility Potential | Key Characteristic |

| Dimethylamine (DMA) | Banvel® | High | Early formulation, more prone to vapor movement. |

| Diglycolamine (DGA) | Clarity®, XtendiMax® | Low | Larger salt molecule reduces volatility compared to DMA. |

| N,N-Bis-(3-aminopropyl)methylamine (BAPMA) | Engenia® | Very Low | Heavier salt with lower vapor pressure, designed to further reduce volatility. |

Conclusion

From its discovery in the 1940s, this compound has become an integral component of modern weed management systems. Its unique mode of action as a synthetic auxin provides effective control of a wide spectrum of broadleaf weeds, including many that have developed resistance to other herbicide classes. The evolution of this compound from early, more volatile formulations to modern, lower-volatility salts demonstrates the ongoing innovation in agrochemical science aimed at improving efficacy while mitigating off-target movement. The experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers and scientists working in herbicide development and plant science, providing insight into the rigorous evaluation that underpins a successful agrochemical. Continued research into its environmental fate, molecular interactions, and application technologies will ensure that this compound remains a valuable and sustainable tool for agriculture.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Dicamba

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide widely used for the control of broadleaf weeds.[1][2][3] Its manufacturing process is of significant interest to the agrochemical and pharmaceutical industries due to its continued relevance in agriculture. This technical guide provides a comprehensive overview of the core synthesis routes for this compound, with a focus on the most prevalent industrial methods. Detailed experimental protocols, quantitative data on reaction parameters, and a discussion of the underlying chemical principles are presented. Furthermore, this guide elucidates the molecular mechanism of action of this compound, detailing the signaling pathway it triggers within susceptible plants, leading to their eventual demise.

Introduction

First registered for use in 1967, this compound is a benzoic acid herbicide that functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry leads to uncontrolled and abnormal plant growth, ultimately resulting in the death of the target weed. This compound is effective against a wide spectrum of annual and perennial broadleaf weeds and is used in various agricultural and non-agricultural settings. This document serves as a technical resource for professionals engaged in chemical synthesis and drug development, offering a detailed examination of this compound's synthesis and its biochemical mode of action.

Primary Industrial Synthesis Route: From 2,5-Dichlorophenol

The most common industrial synthesis of this compound commences with 2,5-dichlorophenol. The process can be broadly divided into two key stages: carboxylation of 2,5-dichlorophenol to form 3,6-dichlorosalicylic acid (3,6-DCSA), followed by the methylation of 3,6-DCSA to yield this compound.

Step 1: Carboxylation of 2,5-Dichlorophenol to 3,6-Dichlorosalicylic Acid (Kolbe-Schmitt Reaction)

This step involves the reaction of 2,5-dichlorophenol with an alkali to form the corresponding phenolate, which is then carboxylated using carbon dioxide under pressure.

Experimental Protocol:

-

Formation of Potassium 2,5-Dichlorophenolate: 2,5-dichlorophenol is reacted with liquid potassium hydroxide in a suitable solvent such as anhydrous toluene or xylene. The molar ratio of potassium hydroxide to 2,5-dichlorophenol is typically in the range of 0.95:1 to 1:1. The reaction is generally carried out at room temperature with stirring for 1-2 hours. Water is subsequently removed from the reaction mixture.

-

Carboxylation: The resulting potassium 2,5-dichlorophenolate is transferred to an autoclave. Anhydrous potassium carbonate is added as a catalyst, with a molar ratio of potassium carbonate to potassium 2,5-dichlorophenolate ranging from 1:1 to 2:1. The autoclave is pressurized with carbon dioxide to a pressure of 4-6 MPa. The reaction mixture is heated to a temperature between 100°C and 160°C.

-

Work-up: Upon completion of the reaction, the resulting 3,6-dichlorosalicylate is acidified to yield 3,6-dichlorosalicylic acid.

Step 2: Methylation of 3,6-Dichlorosalicylic Acid to this compound

The penultimate intermediate, 3,6-DCSA, is methylated to produce the final product, this compound.

Experimental Protocol:

-

Salification: 3,6-dichlorosalicylic acid is first converted to its alkali metal salt, for instance, the dipotassium salt, under alkaline conditions.

-

Methylation: The alkali metal salt of 3,6-DCSA is then methylated using a methylating agent such as methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is carried out in a suitable fluid medium at a temperature ranging from 60°C to 160°C. When using methyl chloride, the reaction is conducted under a pressure of 2 to 15 kg/cm ².

-

Hydrolysis and Acidification: The methylation step often yields the methyl ester of this compound (methyl 3,6-dichloro-2-methoxybenzoate). This ester is then hydrolyzed using an alkali such as sodium hydroxide or potassium hydroxide at a temperature between 50°C and 130°C. The molar ratio of the this compound ester to the alkali is typically between 2:1 and 1:2. Subsequent acidification yields the final this compound product.

Quantitative Data for the Primary Synthesis Route

| Parameter | Step 1: Carboxylation | Step 2: Methylation | Source(s) |

| Starting Material | 2,5-Dichlorophenol | 3,6-Dichlorosalicylic Acid | , |

| Key Reagents | KOH, CO₂ | KOH, Methylating Agent (e.g., CH₃Cl) | , |

| Catalyst | Anhydrous K₂CO₃ | - | |

| Solvent | Toluene or Xylene | Various fluid media | , |

| Temperature | 100 - 160 °C | 60 - 160 °C | , |

| Pressure | 4 - 6 MPa (CO₂) | 2 - 15 kg/cm ² (CH₃Cl) | , |

| Molar Ratios | KOH:Phenol (0.95:1 - 1:1), K₂CO₃:Phenolate (1:1 - 2:1) | Ester:Alkali (2:1 - 1:2) | , |

| Product Purity | - | >95% | |

| Yield | - | Yield of this compound ester: 95 - 98 mole % |

Alternative Synthesis Route: From 2,5-Dichloroaniline

An alternative industrial process for this compound synthesis starts with 2,5-dichloroaniline. This method involves a series of reactions including diazotization, hydrolysis, carboxylation, and methylation.

Experimental Protocol:

-

Diazotization: 2,5-dichloroaniline is reacted with nitrosylsulfuric acid. The molar ratio of 2,5-dichloroaniline to nitrosylsulfuric acid is in the range of 1:1 to 1:1.5.

-

Subsequent Steps: The diazotized intermediate undergoes further transformations including hydrolysis, carboxylation, and methylation to eventually yield this compound. The final product obtained through this process is reported to have a purity of over 98.5%.

Visualization of Synthesis Pathways

Caption: Primary industrial synthesis route of this compound from 2,5-Dichlorophenol.

Caption: Alternative synthesis route of this compound starting from 2,5-Dichloroaniline.

Molecular Mechanism of Action: Auxin Mimicry and Signaling Pathway

This compound's herbicidal activity stems from its ability to act as a synthetic auxin, mimicking the natural plant hormone IAA. At high concentrations, this leads to a cascade of events that disrupt normal plant growth and development, ultimately causing cell death. The core of this mechanism involves the auxin signaling pathway, which is initiated by the binding of this compound to specific receptor proteins.

Key Components of the Auxin Signaling Pathway:

-

TIR1/AFB F-box Proteins: These are the primary auxin receptors in plants. This compound binds to these proteins, initiating the signaling cascade.

-

Aux/IAA Transcriptional Repressors: In the absence of auxin (or a mimic like this compound), these proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).

-

Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

-

SCF Complex (Skp1-Cullin-F-box): This is an E3 ubiquitin ligase complex that, when activated by the binding of auxin to TIR1/AFB, targets the Aux/IAA repressors for degradation.

The Signaling Cascade:

-

This compound Binding: this compound enters the plant cell and binds to the TIR1/AFB receptor protein.

-

SCF Complex Activation: The binding of this compound to TIR1/AFB promotes the interaction between TIR1/AFB and an Aux/IAA repressor protein, leading to the formation of a co-receptor complex. This activates the SCF E3 ubiquitin ligase complex.

-

Degradation of Aux/IAA Repressors: The activated SCF complex polyubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome.

-

Activation of ARFs: With the Aux/IAA repressors removed, the ARF transcription factors are free to bind to auxin-responsive elements in the promoters of target genes.

-

Gene Expression and Uncontrolled Growth: The activation of ARFs leads to the transcription of numerous genes involved in cell division, expansion, and differentiation. The sustained and excessive expression of these genes results in the characteristic symptoms of this compound phytotoxicity, including epinasty (twisting and curling of stems and leaves), abnormal cell elongation, and ultimately, plant death.

Visualization of the this compound Signaling Pathway

Caption: Molecular signaling pathway of this compound's herbicidal action in plants.

Conclusion

The industrial synthesis of this compound is a well-established process, with the route starting from 2,5-dichlorophenol being the most prominent. The key steps of carboxylation and methylation are carried out under specific conditions of temperature and pressure to achieve high yields and purity. Understanding these synthesis pathways is crucial for process optimization and the development of novel agrochemicals. Furthermore, a detailed knowledge of this compound's molecular mechanism of action as a synthetic auxin provides a basis for understanding its herbicidal efficacy and for the development of crops with enhanced tolerance. This technical guide provides a foundational resource for researchers and professionals in the fields of chemical synthesis and plant science, offering a concise yet in-depth overview of the chemistry and biology of this important herbicide.

References

Methodological & Application

Application Note: Quantification of Dicamba Residues Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2] Due to its potential for off-target movement and environmental contamination, sensitive and reliable methods for quantifying its residues in various matrices are crucial.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering high sensitivity and selectivity without the need for cumbersome derivatization steps often required by gas chromatography (GC) methods.[3] This application note provides detailed protocols for the quantification of this compound residues in environmental and agricultural samples using LC-MS/MS.

Experimental Protocols

The following protocols outline the key steps for sample preparation, extraction, and analysis of this compound residues. These methods can be adapted for various matrices such as soil, water, and vegetation.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. An isotopically labeled internal standard, such as d3-Dicamba or 13C6-Dicamba, should be added prior to extraction to ensure accurate quantification and to compensate for matrix effects.

a) For Soil and Vegetation Samples (e.g., Soybean Foliage):

-

Weigh 5 g of the homogenized sample into a centrifuge tube.

-

Add an appropriate amount of isotopically labeled internal standard.

-

Add extraction solvent (e.g., acetonitrile with 1% formic acid).

-

Shake vigorously for 15-30 minutes.

-

Sonicate for 10 minutes to ensure complete extraction.

-

Centrifuge the sample at 4000 rpm.

-

Collect the supernatant for clean-up or direct analysis.

b) For Water Samples (Solid-Phase Extraction - SPE):

-

Acidify the water sample (e.g., 500 mL) with formic acid.

-

Add the internal standard.

-

Condition an SPE cartridge (e.g., Oasis HLB or Chromabond HR-X) with methanol/acetonitrile followed by ultrapure water.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the this compound residue with an organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 30-50°C.

-

Reconstitute the residue in a suitable solvent, such as a mixture of 0.1% formic acid in water and methanol (95:5 v/v).

c) For Air Samples (Filters and Sorbent Tubes):

-

Extract the filter paper or sorbent tube contents with an acidified organic solvent (e.g., 1% formic acid in acetone or methanol).

-

Shake for 30 minutes followed by 10 minutes of sonication.

-

Take an aliquot of the extract and evaporate it to near dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extracts are analyzed by a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

a) Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase column, such as a Phenomenex Kinetex F5 or an Agilent EclipsePlus C18, is commonly used for the separation of this compound and related compounds.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid, is typically employed.

-

Flow Rate: A flow rate of 0.3-0.7 mL/min is generally used.

-

Injection Volume: Typically 5-50 µL.

b) Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is highly effective for the ionization of acidic herbicides like this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two transitions (a quantifier and a qualifier) are typically monitored for each analyte.

-

Source Temperature: To prevent in-source fragmentation of some acidic herbicides, reduced source and desolvation gas temperatures (e.g., 120°C and 300°C, respectively) may be beneficial.

Quantitative Data Summary

The following table summarizes the quantitative performance data for this compound analysis from various studies.

| Parameter | Water | Air | Soil/Vegetation | Reference(s) |

| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | <1 ng/mL (in solution) | |

| Limit of Quantitation (LOQ) | 0.1 ng/mL | 1.0 ng/air sampling tube, 20 ng/filter paper | 0.1–140 ng/g (in matrix) | |

| Calibration Range | 0.01 - 0.2 µg/L | 5.0 - 4000 pg on column | 0.025 - 50 µg/L (in solution) | |

| Analyte Recovery | 106–128% | 88–124% | 70-150% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound residues using LC-MS/MS.

Caption: General workflow for this compound residue analysis by LC-MS/MS.

Conclusion

The protocols described in this application note provide a robust framework for the sensitive and selective quantification of this compound residues in a variety of environmental and agricultural matrices. By leveraging the power of LC-MS/MS and incorporating the use of internal standards, researchers can achieve accurate and reliable results. The provided methods are adaptable and serve as a strong foundation for developing and validating in-house procedures for this compound monitoring.

References

Application Notes and Protocols for Dicamba in Controlled Environment Studies

For Researchers, Scientists, and Drug Development Professionals